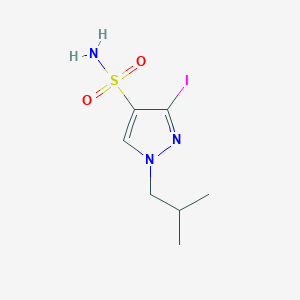

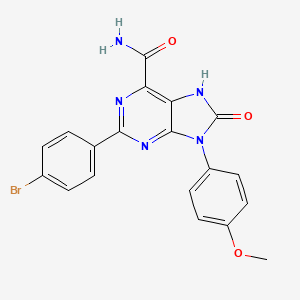

![molecular formula C24H19NO4 B2542286 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ CAS No. 1566149-63-0](/img/structure/B2542286.png)

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic Acid is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The structure of this compound suggests that it is a part of a family of molecules that are used in various chemical syntheses, particularly in the formation of peptides where the fluorenylmethyloxycarbonyl (Fmoc) group is used as a protective group for amines.

Synthesis Analysis

The synthesis of related compounds involves the use of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid is achieved from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which is obtained from potassium thiocyanate . This method showcases the versatility of the Fmoc group in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a fluorenyl group. In the case of 9-oxo-9H-fluorene-1-carboxylic acid, the molecule adopts a planar conformation with an internal hydrogen bond between the carboxyl group and the ketone oxygen atom . This internal hydrogen bonding is significant as it can influence the stacking and interaction of molecules in the solid state.

Chemical Reactions Analysis

The fluorenylmethyloxycarbonyl group is widely used in peptide synthesis as a protective group for the amino function. It is typically introduced into the amino acid sequence and later removed under mild basic conditions. The presence of this group in the compound suggests that it may undergo similar chemical reactions, particularly in the context of peptide bond formation and cleavage.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be inferred from their molecular structure. For example, the planar conformation and internal hydrogen bonding of 9-oxo-9H-fluorene-1-carboxylic acid contribute to its solid-state stacking behavior, with a specific interplanar separation . These properties are crucial for understanding the solubility, stability, and reactivity of the compound in various solvents and conditions.

Scientific Research Applications

Protective Groups in Synthesis

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic Acid (Fmoc) is widely utilized in the protection of hydroxy-groups during the synthesis of complex molecules. This protective strategy allows for selective deprotection under mild conditions, preserving sensitive functionalities. The Fmoc group is notably removed using triethylamine, demonstrating its compatibility with a broad range of base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Molecular Conformation Studies

Studies on the molecular conformation of compounds such as 9-Oxo-9H-fluorene-1-carboxylic acid have provided insights into the structural behavior of fluorenyl derivatives. These compounds exhibit planar conformations with internal hydrogen bonding, contributing to our understanding of molecular stacking and interaction mechanisms (Coté, Lalancette, & Thompson, 1996).

Solid-Phase Synthesis Applications

The application of Fmoc-protected amino acids in solid-phase synthesis methodologies has revolutionized peptide synthesis, offering an orthogonal scheme for constructing biologically active peptides and proteins. This approach facilitates the synthesis under a variety of conditions, showcasing the Fmoc group's versatility and efficiency (Fields & Noble, 2009).

Fluorescence Labeling in Analytical Chemistry

The Fmoc group has been explored in fluorescence labeling, significantly impacting the determination of carbonyl groups in cellulosic materials. This novel method enhances the accuracy of carbonyl content analysis, combining fluorescence labeling with advanced detection techniques for comprehensive material characterization (Roehrling et al., 2002).

Bioimaging and Photophysical Studies

Fmoc derivatives have been utilized in bioimaging, where their photophysical properties, including fluorescence and two-photon absorption, are leveraged for integrin-targeting in cancer research. This application underscores the potential of Fmoc compounds in developing new diagnostic tools and therapeutic strategies (Morales et al., 2010).

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKVXOFHQHCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566149-63-0 |

Source

|

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

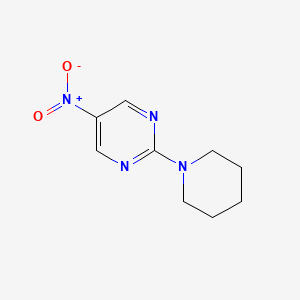

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2542206.png)

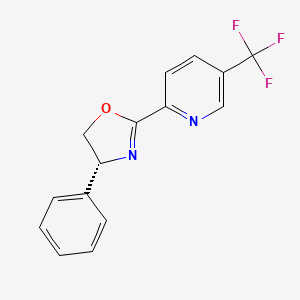

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)

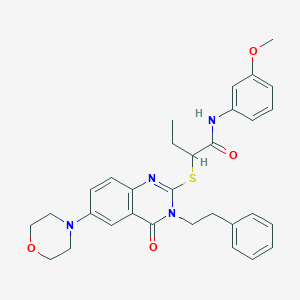

![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)

![2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2542215.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)

![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2542219.png)

![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)